![molecular formula C18H25N3O4 B286049 Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate](/img/structure/B286049.png)
Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate, also known as EBP, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine and biology. EBP is a hydrazone derivative of piperidinecarboxylic acid, which has shown promising results in various studies related to its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and cell division. Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects
Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and anti-inflammatory properties. Additionally, Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate has been shown to have a protective effect on the liver, making it a potential treatment for liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. Additionally, Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate has shown promising results in animal studies, making it a potential candidate for human clinical trials. However, one of the limitations of using Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate, including the development of new synthesis methods to improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate and its potential applications in various fields such as cancer treatment and anti-inflammatory therapy. Finally, clinical trials are needed to determine the safety and efficacy of Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate in humans.
Synthesemethoden
Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate can be synthesized using various methods, including the reaction of ethyl 1-benzyl-4-chloropiperidine-3-carboxylate with hydrazine hydrate and ethyl oxalyl chloride. This reaction produces Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate as a yellow solid, which can be purified using recrystallization techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate is in the treatment of cancer. Studies have shown that Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. Ethyl 1-benzyl-4-[(ethoxycarbonyl)hydrazono]-3-piperidinecarboxylate has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Eigenschaften
Molekularformel |
C18H25N3O4 |
---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
ethyl (4E)-1-benzyl-4-(ethoxycarbonylhydrazinylidene)piperidine-3-carboxylate |
InChI |
InChI=1S/C18H25N3O4/c1-3-24-17(22)15-13-21(12-14-8-6-5-7-9-14)11-10-16(15)19-20-18(23)25-4-2/h5-9,15H,3-4,10-13H2,1-2H3,(H,20,23)/b19-16+ |
InChI-Schlüssel |
BRQRUJYFDLDXIG-KNTRCKAVSA-N |
Isomerische SMILES |
CCOC(=O)C\1CN(CC/C1=N\NC(=O)OCC)CC2=CC=CC=C2 |
SMILES |
CCOC(=O)C1CN(CCC1=NNC(=O)OCC)CC2=CC=CC=C2 |
Kanonische SMILES |
CCOC(=O)C1CN(CCC1=NNC(=O)OCC)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.